molecular formula C18H20INO2 B294919 1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate

1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate

Cat. No. B294919
M. Wt: 409.3 g/mol
InChI Key: AZLNEGKRNAPIKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzoic acid, and its unique chemical structure makes it an ideal candidate for various research applications. In

Mechanism of Action

The mechanism of action of 1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate is not well understood. However, it is believed that this compound interacts with various receptors in biological systems, including dopamine receptors and serotonin receptors. This interaction may lead to changes in receptor activity, which can have downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate are not well characterized. However, it is believed that this compound may have effects on various biological processes, including neurotransmitter release and receptor activity. Additionally, this compound may have effects on cellular signaling pathways, which can have downstream effects on gene expression and protein synthesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate in lab experiments is its ability to selectively label proteins and peptides with iodine-125. This allows for their detection and quantification in biological samples, which can be useful for various research applications. Additionally, this compound can be used as a radioligand in receptor binding assays, which allows for the identification and characterization of various receptors in biological systems.
One of the limitations of using 1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate in lab experiments is its potential toxicity. This compound has not been extensively studied in terms of its toxicity, and caution should be taken when handling and using this compound in lab experiments.

Future Directions

There are several future directions for research involving 1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate. One potential direction is to further investigate the mechanism of action of this compound, including its interactions with various receptors in biological systems. Additionally, future research could focus on the potential therapeutic applications of this compound, including its use as a radioligand for the diagnosis and treatment of various diseases. Finally, future research could focus on the development of new synthesis methods for this compound, which could improve its efficiency and reduce its potential toxicity.

Synthesis Methods

The synthesis of 1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2-iodobenzoic acid with benzylamine to produce 2-iodobenzylamine. This intermediate product is then reacted with 2-bromo-1-phenylpropan-1-one to produce the final product, 1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate.

Scientific Research Applications

1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate has various scientific research applications, including its use as a labeling agent for proteins and peptides. This compound can be used to selectively label proteins and peptides with iodine-125, which allows for their detection and quantification in biological samples. Additionally, this compound can be used as a radioligand in receptor binding assays, which allows for the identification and characterization of various receptors in biological systems.

properties

Molecular Formula

C18H20INO2

Molecular Weight

409.3 g/mol

IUPAC Name

1-[benzyl(methyl)amino]propan-2-yl 2-iodobenzoate

InChI

InChI=1S/C18H20INO2/c1-14(12-20(2)13-15-8-4-3-5-9-15)22-18(21)16-10-6-7-11-17(16)19/h3-11,14H,12-13H2,1-2H3

InChI Key

AZLNEGKRNAPIKU-UHFFFAOYSA-N

SMILES

CC(CN(C)CC1=CC=CC=C1)OC(=O)C2=CC=CC=C2I

Canonical SMILES

CC(CN(C)CC1=CC=CC=C1)OC(=O)C2=CC=CC=C2I

Origin of Product

United States

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